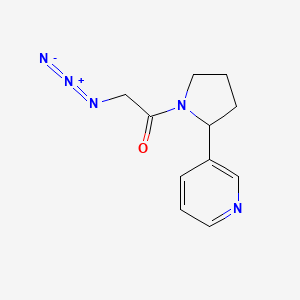
2-Azido-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethan-1-one
説明
The compound “2-Azido-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are common in many biologically active compounds.
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring, on the other hand, is an aromatic six-membered ring with one nitrogen atom.科学的研究の応用
Corrosion Inhibition
The application of azido complexes in corrosion inhibition is a notable area of research. For instance, cadmium(II) Schiff base complexes, including azide complexes, demonstrated corrosion inhibition properties on mild steel when treated with HCl. Electrochemical impedance spectroscopy and potentiodynamic polarization studies revealed these properties, while Field Emission Scanning Electron Microscopy (FE-SEM) images confirmed that the cadmium complexes effectively protected the mild steel surface. Density Functional Theory further explained the higher inhibition activity of polymeric complexes among azido complexes, suggesting a link between nuclearity-driven coordination inorganic chemistry, materials, and corrosion engineering (Das et al., 2017).
Magnetism and Structural Chemistry
Azido-bridged copper(II) dimers synthesized with tridentate Schiff bases exhibited interesting magnetic and structural properties. The complexes showed distinct geometrical configurations and coordination, with azide or thiocyanate ions linking the copper(II) centers, forming unique centrosymmetric dimers. These structural characteristics provided insights into the coordination chemistry of such compounds (Jana et al., 2012).
Ferromagnetic Interactions
Binuclear transition metal complexes with azido ion and specific ligands displayed strong ferromagnetic interactions, as evidenced in a series of synthesized compounds. These interactions were quantitatively characterized, and Density Functional Theory calculations were employed to establish a magneto-structural correlation for the ferromagnetic behavior observed in these complexes (Zhang et al., 2012).
Molecular Diversity in MnII Complexes
The synthesis of a family of tetradentate ligands and their reactions with MnII and N−3 salts resulted in structurally diverse MnII complexes. These complexes, although only differing in the number of CH2 groups between pyridyl/imine moieties, exhibited remarkable structural diversity and unique magnetic properties. The type of N−3 bridge significantly influenced the magnetic coupling within the Mn2 pairs, demonstrating the subtle interplay between molecular structure and magnetic behavior (Karmakar et al., 2006).
Nonlinear Optical Response
The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores highlighted their potential in the field of optics. Detailed studies on chromophore molecular architecture, film growth methods, and the resulting film microstructure and optical/electrooptic response emphasized the significance of molecular design in optimizing the performance of such materials (Facchetti et al., 2006).
Azido-Bridged Co2+ Compounds
The synthesis of azido-bridged Co(2+) compounds using a flexible coligand provided insights into the structural and magnetic properties of such compounds. The different conformations adopted by the coligand and the mode of linking by azide ions played a crucial role in determining the overall structure and magnetic behavior of the compounds, offering a deeper understanding of the relationship between molecular arrangement and magnetism (Li et al., 2008).
作用機序
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have bioactive properties .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
2-azido-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-15-14-8-11(17)16-6-2-4-10(16)9-3-1-5-13-7-9/h1,3,5,7,10H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQQBWGTDASFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN=[N+]=[N-])C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)
![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478949.png)
![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478957.png)
![8-(Hydroxymethyl)-6-prolyl-6-azaspiro[3.4]octane](/img/structure/B1478960.png)
![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478966.png)
